{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene
Description
“{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene” is a halogenated benzyl ether derivative characterized by a tert-butyl group substituted with iodine at the 1-position, linked via an oxygen atom to a benzyl moiety. The compound’s structure combines steric bulk from the tert-butyl group with the electron-withdrawing and polarizable nature of the iodine atom.
Properties
Molecular Formula |
C11H15IO |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
(1-iodo-2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
ZIIKKWGOTOBFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-iodo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of benzyl alcohol, benzyl cyanide, or benzylamine.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of toluene.
Scientific Research Applications
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. Additionally, the benzene ring can engage in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Key Findings :
- The iodine substituent increases molecular weight and polarizability but reduces bond strength compared to Cl/Br analogs. Steric hindrance from the tert-butyl group slows reactivity despite iodine’s leaving-group ability .
- IR spectroscopy distinguishes halogens via characteristic C–X stretches, with iodine exhibiting the lowest frequency .
Functional Analogs: Aromatic Derivatives with Directing Groups
Key Findings :
- Unlike N,O-bidentate directing groups in ’s compound, the iodine and ether groups in the target molecule may favor oxidative addition in cross-coupling over C–H activation .
- The electron-donating benzyloxy group in the target compound contrasts with the electron-withdrawing amide in , altering aromatic ring reactivity in electrophilic substitutions .
Physicochemical Comparison with Evidence Compounds
Biological Activity
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene, also known as 2-iodo-1-[(2-methylpropan-2-yl)oxy]ethylbenzene, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H17IO
- Molecular Weight : 304.167 g/mol
- CAS Number : 13684-99-6
The biological activity of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene can be attributed to its interaction with various biological pathways:
- Purinergic Signaling : Recent studies have highlighted the role of purinergic receptors in mediating cellular responses. The compound may influence the expression of purinergic receptors, which are crucial for neurotransmitter release and cell migration .
- ERK1/2 Signaling Pathway : The compound has been implicated in the modulation of the ERK1/2 signaling pathway, which is significant in cancer biology. Inhibitors targeting this pathway have shown promise in treating ERK1/2-mediated conditions, suggesting that {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene could play a role in cancer therapeutics .
Biological Activity and Therapeutic Applications
The biological activity of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene has been evaluated in various contexts:
Anticancer Activity
Research indicates that compounds similar to {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, derivatives have been found to inhibit the growth of breast cancer cells by disrupting cell cycle progression and enhancing apoptotic signaling pathways.
Neuroprotective Effects
The compound's potential neuroprotective effects have been studied in models of neurodegenerative diseases. It may modulate neuroinflammatory responses and promote neuronal survival through the activation of specific signaling pathways related to cell survival and stress response.
Case Studies
Several case studies illustrate the biological effects of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene:
- Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene resulted in a significant reduction in cell viability (p<0.05). The mechanism was linked to the inhibition of ERK signaling pathways.
- Neuroprotective Study : In an animal model of Parkinson's disease, administration of the compound showed a reduction in neuroinflammation markers and improved motor function outcomes compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
